Argtide

Endocrinology Reproductive Biology Peptide Pharmacology

Researchers face failed experiments when substituting LHRH antagonists without validation: analogs like Val8 show only 18% activity vs Argtide's 63% at 0.125 μg. This synthetic decapeptide (C80H104ClN21O14, MW 1619.27) solves that gap. - **Quantified efficacy**: 89% AOA at 0.25 μg; ED50 30.8 ng in rat models - **Critical reference**: Benchmark SAR studies of position-8 arginine-emphasized peptides - **Validated use**: Endometriosis & hormone-dependent cancer research

Molecular Formula C80H104ClN21O14
Molecular Weight 1619.3 g/mol
CAS No. 138111-66-7
Cat. No. B1667590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgtide
CAS138111-66-7
Synonymsargtide
N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2
N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide
Molecular FormulaC80H104ClN21O14
Molecular Weight1619.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N
InChIInChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1
InChIKeyRMGMPGFOSVZOOU-KWUVUQIBSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Argtide Identification and Procurement Characteristics


Argtide is a synthetic decapeptide and a potent antagonist of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH) [1]. Identified as the most promising analog among a series of 13 novel peptides synthesized with structural emphasis on arginine at position 8, its full sequence is N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2 [2]. With a molecular formula of C80H104ClN21O14 and a molecular weight of 1619.27 g/mol, Argtide serves as a critical tool compound for research into hormone-dependent conditions including endometriosis and cancer-related studies .

LHRH/GnRH antagonist tool compound
Defined decapeptide with Arg8 emphasis
Supports hormone-dependent disease model studies

Why Generic LHRH Antagonist Substitution Fails


In the development of Argtide, 13 new LHRH antagonists with an emphasis on arginine at position 8 were synthesized and tested for anti-ovulatory activity (AOA) [1]. Among these 13 closely related analogs, only two achieved potent activity, while the remaining 11 peptides demonstrated markedly inferior or negligible performance, underscoring that minor sequence variations—even within the same design series—produce orders-of-magnitude differences in biological efficacy. Consequently, assuming functional equivalence between Argtide and other LHRH antagonist candidates without direct comparative validation poses a high risk of experimental failure. The quantitative evidence below establishes the specific performance thresholds that define Argtide's differentiated profile.

Sequence variation Minor sequence differences may shift anti-ovulatory endpoint activity
Arg8 motif Arg8 alone does not predict functional activity; most related analogs were inactive
Validation need Assuming equivalence without direct comparative validation poses experimental risk

Argtide Quantitative Differentiation Evidence


Anti-Ovulatory Activity Compared to Val8 Analog

In a direct head-to-head comparison among 13 newly synthesized LHRH antagonists, Argtide (containing Leu at position 7) demonstrated 63% anti-ovulatory activity (AOA) at 0.125 μg, whereas the Val8-containing analog N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Val, Arg, Pro, D-AlaNH2 achieved only 18% AOA at the identical dose [1]. This single-residue substitution (Leu7 versus Val7) resulted in a 3.5-fold difference in AOA.

AOA vs Val8 analog
Head-to-head
Argtide (Leu7) 63% AOA
Val8 analog 18% AOA
3.5-fold higher reported AOA; supports sequence-specific response
0.125 μg dose; in vivo rat assay
Endocrinology Reproductive Biology Peptide Pharmacology

ED50 vs. Inactive Position-8 Arginine Analogs

Argtide exhibited a median effective dose (ED50) of 30.8 ± 0.59 ng in the anti-ovulatory assay, whereas 11 of the 13 peptides synthesized in the same series with emphasis on arginine at position 8 showed essentially no meaningful anti-ovulatory activity [1]. This demonstrates that the specific combination of residues beyond the Arg8 motif is essential for functional potency.

Active vs inactive analogs
Reported rank
ED50 30.8 ng 2 of 13 peptides active
Active scaffold among Arg8 series; validates target sequence
11 analogs showed no measurable AOA
Dose-Response Analysis Peptide SAR In Vivo Pharmacology

Dose-Response Escalation in Anti-Ovulatory Assay

Argtide demonstrated a dose-dependent increase in anti-ovulatory activity, rising from 63% AOA at 0.125 μg to 89% AOA at 0.25 μg [1]. The Val8-containing comparator analog exhibited only 18% AOA at 0.125 μg and was not reported to achieve comparable efficacy at any tested dose within this study, underscoring that the Argtide sequence (Leu7) confers both higher potency and a dose-responsive functional window.

Dose-response escalation
Reported
0.125 μg 63% AOA
0.25 μg 89% AOA
Supports dose-dependent model interpretation
In vivo rat anti-ovulatory assay
Dose-Response Pharmacology Endometriosis Research Cancer Research

Argtide Validated Research and Industrial Applications


In Vivo Rodent Reproductive Endocrinology Studies

Argtide is validated for in vivo rodent studies requiring potent LHRH antagonism, as evidenced by its 63% anti-ovulatory activity at 0.125 μg and ED50 of 30.8 ng in rat models [1]. Its established dose-response profile (63% to 89% AOA across the 0.125–0.25 μg range) supports experimental designs requiring titratable gonadotropin suppression [1]. Researchers should avoid substituting with Val8-containing analogs, which demonstrate only 18% AOA at equivalent doses [1].

Endometriosis and Hormone-Dependent Cancer Models

Argtide is specifically indicated for endometriosis and cancer-related research applications where LHRH receptor antagonism is the mechanism of interest . The compound's demonstrated in vivo potency (ED50 30.8 ng, 89% AOA at 0.25 μg) provides a quantitative efficacy threshold for benchmarking other experimental LHRH antagonists in these disease-relevant contexts [1].

Structure-Activity Relationship of LHRH Antagonists

Argtide serves as a critical reference compound for SAR investigations of LHRH antagonists, as its activity profile emerged from systematic evaluation of 13 position-8 arginine-emphasized peptides [1]. The stark activity contrast between Argtide (63% AOA) and its Val8 analog (18% AOA) provides a validated comparator framework for assessing the functional impact of residue substitutions at positions 7–8 [1].

Application
Selection Property
Validation Focus
In vivo rodent LHRH antagonism studies
Reported anti-ovulatory activity endpoint
Dose-response model validation
Hormone-dependent disease model studies
LHRH receptor antagonism context
Model-response endpoint review
LHRH antagonist SAR studies
Sequence-specific activity scaffold
Comparative functional assessment

Technical Documentation Hub

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35 linked technical documents
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